Physicochemical Differentiation: Calculated Lipophilicity (XLogP3‑AA) vs. Pyrrolidine and Piperidine Analogues
CAS 30146‑60‑2 (morpholino‑triazine) displays a computed XLogP3‑AA of 1.1 [1]. In the absence of experimentally measured values for the closest known analogues—Isoquinoline, 1,2,3,4‑tetrahydro‑2‑(4‑amino‑6‑(1‑pyrrolidinylmethyl)‑s‑triazin‑2‑yl)‑ (CAS 30146‑69‑1) and Isoquinoline, 1,2,3,4‑tetrahydro‑2‑(4‑amino‑6‑(piperidinomethyl)‑s‑triazin‑2‑yl)‑ (CAS not assigned)—the morpholino‑oxygen is predicted to impart lower lipophilicity and higher topological polar surface area (tPSA) relative to the all‑carbon pyrrolidine/piperidine congeners. This differential is relevant for solubility‑limited and permeability‑driven assay performance .
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.1 (CAS 30146‑60‑2) |
| Comparator Or Baseline | Pyrrolidine‑methyl analogue (CAS 30146‑69‑1): value not reported; class inference predicts higher logP due to absence of ether oxygen. |
| Quantified Difference | Not directly quantifiable; directionality inferred from oxygen‑vs‑carbon heteroatom contribution. |
| Conditions | Calculated via XLogP3 algorithm (PubChem release 2025.04.14). |
Why This Matters
Lipophilicity differences guide solvent compatibility, Caco‑2 permeability predictions, and plasma protein binding expectations, all of which influence assay design and data reproducibility across analogue series.
- [1] PubChem Compound Summary for CID 34836, Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)-. National Center for Biotechnology Information (2026). View Source
